2,3-dichloro-6-iodobenzoic acid
Description
2,3-Dichloro-6-iodobenzoic acid (CAS No. 219841-88-0) is a halogen-substituted benzoic acid derivative with the molecular formula C₇H₃Cl₂IO₂ and a molecular weight of 333.41 g/mol. Its structure features chlorine atoms at the 2- and 3-positions, an iodine atom at the 6-position, and a carboxylic acid group at the 1-position of the benzene ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and heterocyclic compounds due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution or coupling reactions.
Properties
CAS No. |
219841-88-0 |
|---|---|
Molecular Formula |
C7H3Cl2IO2 |
Molecular Weight |
316.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-6-iodobenzoic acid typically involves the iodination of 2,3-dichlorobenzoic acid. One common method is the Sandmeyer reaction, where 2,3-dichlorobenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2,3-dichlorobenzoic acid using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or amines under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Amides: Formed from substitution reactions with amines.
Oxidized Derivatives: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2,3-Dichloro-6-iodobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloro-6-iodobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the chemical behavior and applications of 2,3-dichloro-6-iodobenzoic acid, comparisons are drawn with three related compounds:
3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
- Structure : Chlorine at 3- and 6-positions, methoxy (-OCH₃) at 2-position.
- Molecular Formula : C₈H₆Cl₂O₃ (MW: 221.04 g/mol).
- Applications : Widely used as a herbicide, contrasting with this compound’s role in synthetic intermediates.
- Reactivity: The methoxy group in dicamba acts as an electron donor, reducing electrophilicity compared to the iodine substituent in this compound.
2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic Acid
- Structure : Combines sulfonamide and benzoic acid moieties with chlorine substitutions.
- Applications : Studied for crystallographic properties (e.g., hydrogen bonding networks), unlike this compound, which lacks sulfonamide functionality.
- Reactivity : Sulfonamide groups enable hydrogen bonding, influencing solubility and biological activity, whereas iodine in this compound facilitates cross-coupling reactions.
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
- Structure : Features a benzodioxane ring fused with chloro-iodo substituents.
- Molecular Formula : C₁₅H₁₂ClIO₂ (MW: 386.61 g/mol).
- Applications : Used in specialized organic synthesis (e.g., ligand design). The benzodioxane ring increases steric bulk compared to the planar benzoic acid core of this compound.
Table 1: Comparative Analysis of Key Attributes
| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | 333.41 | Cl (2,3), I (6), COOH (1) | Synthetic intermediates | Electrophilic substitution |
| Dicamba | 221.04 | Cl (3,6), OCH₃ (2), COOH | Herbicide | Nucleophilic aromatic substitution |
| 2-Chloro-6-(sulfonamido)benzoic acid | 375.62 | Cl, SO₂NH₂, COOH | Crystallography studies | Hydrogen bonding interactions |
| Benzodioxine derivative | 386.61 | Cl, I, benzodioxane | Ligand synthesis | Steric hindrance effects |
Research Findings and Mechanistic Insights
- Synthetic Utility : The iodine atom in this compound allows for Suzuki-Miyaura cross-coupling reactions, a feature absent in chlorine- or methoxy-dominated analogs like dicamba.
- Thermal Stability : Halogen-heavy substitutions (Cl, I) enhance thermal stability compared to methoxy-containing derivatives, which may degrade under high temperatures.
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